

A Technical Guide to the Spectroscopic Characterization of 6-(Benzyloxy)-2-methylnicotinic Acid

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Compound of Interest

Compound Name: 6-(Benzyloxy)-2-methylnicotinic Acid

Cat. No.: B1380249

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Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for **6-(Benzyloxy)-2-methylnicotinic Acid**, a key intermediate in pharmaceutical synthesis. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral characteristics. Detailed, field-proven protocols for data acquisition are presented, ensuring a self-validating system for researchers. This guide is intended to be an essential resource for scientists and professionals engaged in the synthesis, characterization, and application of substituted nicotinic acid derivatives in drug development.

Introduction: The Significance of 6-(Benzyloxy)-2-methylnicotinic Acid in Medicinal Chemistry

6-(Benzyloxy)-2-methylnicotinic acid, bearing the CAS number 1355172-95-0, is a strategically important building block in the synthesis of complex pharmaceutical agents. Its structure, which combines a substituted pyridine core with a carboxylic acid and a benzyloxy group, offers multiple points for chemical modification, making it a versatile precursor for a range of therapeutic molecules. The precise characterization of this compound is paramount to

ensure the purity, identity, and quality of downstream products. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the molecular structure and integrity of the synthesized compound.

This guide will delve into the theoretical underpinnings of the spectroscopic signatures of **6-(Benzyloxy)-2-methylnicotinic acid**, providing a robust framework for its identification and characterization.

Predicted Spectroscopic Data and Interpretation

Due to the lack of publicly archived experimental spectra for **6-(Benzyloxy)-2-methylnicotinic Acid**, the following sections provide a detailed prediction and interpretation of its NMR, IR, and MS data based on the analysis of its constituent functional groups and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ^1H and ^{13}C NMR spectra of **6-(Benzyloxy)-2-methylnicotinic acid** are discussed below.

The proton NMR spectrum is expected to reveal distinct signals for the protons of the pyridine ring, the methyl group, the benzyloxy group, and the carboxylic acid.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
Carboxylic Acid (-COOH)	12.0 - 13.0	Singlet (broad)	-	The chemical shift of the acidic proton is highly dependent on concentration and the solvent used due to hydrogen bonding.
Pyridine H-4	7.9 - 8.1	Doublet	~8.0	
Pyridine H-5	6.8 - 7.0	Doublet	~8.0	
Benzyl Phenyl Protons	7.2 - 7.5	Multiplet	-	The five protons of the phenyl ring of the benzyloxy group will appear as a complex multiplet.
Benzyl Methylene (-OCH ₂ -)	5.3 - 5.5	Singlet	-	This singlet corresponds to the two protons of the methylene bridge.
Methyl (-CH ₃)	2.5 - 2.7	Singlet	-	The three protons of the methyl group at the 2-position of the pyridine ring will appear as a singlet.

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
Carboxylic Acid Carbonyl (-COOH)	165 - 175	The chemical shift is typical for carboxylic acids.
Pyridine C-6	160 - 165	Attached to the benzyloxy group.
Pyridine C-2	155 - 160	Attached to the methyl group.
Pyridine C-3	120 - 125	Attached to the carboxylic acid group.
Pyridine C-4	138 - 142	Multiple signals are expected for the aromatic carbons of the benzyl group.
Pyridine C-5	110 - 115	
Benzyl Phenyl Carbons	127 - 137	
Benzyl Methylene Carbon (-OCH ₂ -)	65 - 75	
Methyl Carbon (-CH ₃)	20 - 25	

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **6-(Benzyloxy)-2-methylnicotinic acid** will be dominated by absorptions from the carboxylic acid, the aromatic rings, and the ether linkage.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
O-H Stretch (Carboxylic Acid)	2500 - 3300	Broad	This very broad absorption is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.
C-H Stretch (Aromatic)	3000 - 3100	Medium	
C-H Stretch (Aliphatic)	2850 - 3000	Medium	
C=O Stretch (Carboxylic Acid)	1700 - 1730	Strong	The position of this band can be influenced by conjugation and hydrogen bonding.
C=C and C=N Stretch (Aromatic Rings)	1450 - 1600	Medium to Strong	Multiple bands are expected in this region due to the pyridine and benzene rings.
C-O Stretch (Ether and Carboxylic Acid)	1200 - 1300	Strong	
O-H Bend (Carboxylic Acid)	920 - 950	Broad, Medium	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For **6-(Benzyloxy)-2-methylnicotinic acid** (Molecular Formula: C₁₄H₁₃NO₃), the expected molecular weight is approximately 243.26 g/mol

Expected Molecular Ion:

- $[M+H]^+$: m/z 244.09
- $[M-H]^-$: m/z 242.08

Predicted Fragmentation Pattern: The molecule is expected to fragment at the benzylic ether linkage and through the loss of the carboxylic acid group.

- Loss of the benzyl group: A prominent peak at m/z 91, corresponding to the tropylium cation $[C_7H_7]^+$, is expected from the cleavage of the benzyl group.
- Loss of CO₂: Fragmentation of the carboxylic acid group can lead to the loss of CO₂ (44 Da), resulting in a fragment ion.
- Loss of the benzyloxy group: Cleavage of the C-O bond of the ether can lead to a fragment corresponding to the remaining substituted pyridine.

Experimental Protocols

The following protocols are provided as a guide for acquiring high-quality spectroscopic data for **6-(Benzyloxy)-2-methylnicotinic acid**. These are standardized procedures that ensure reproducibility and reliability of the results.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

Detailed Protocol:

- Sample Preparation:
 - Accurately weigh 5-20 mg of **6-(Benzyloxy)-2-methylnicotinic acid**.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.
 - Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

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